5-Acetylamino-2-amino-4-picoline
Overview
Description
5-Acetylamino-2-amino-4-picoline is a chemical compound with the molecular formula C8H11N3O . It is also known as N-(6-Amino-4-Methyl-pyridin-3-yl)-acetamide .
Molecular Structure Analysis
The molecular structure of this compound can be found in databases like PubChem . The compound has a molecular weight of 165.19 .Scientific Research Applications
Neurotransmitter Systems and Pharmacological Impact
Neurotransmitter Modulation : Studies on annelid and nematode body wall muscle systems highlight the roles of neurotransmitters like acetylcholine (ACh) and gamma-aminobutyric acid (GABA) in neuromuscular transmission. ACh acts as the excitatory transmitter, while GABA serves as the inhibitory counterpart. These findings underline the potential of compounds affecting these pathways in therapeutic interventions for neuromuscular disorders (Walker, Holden-Dye, & Franks, 1993).
Acetylcholinesterase (AChE) Inhibitors : Research on tacrine-based, multitarget-directed AChE inhibitors, where tacrine is known for its role in Alzheimer's treatment but has hepatotoxicity issues, underscores the importance of developing new compounds that can effectively target AChE with reduced side effects. This area of research is vital for advancing Alzheimer’s disease therapies (Eckroat, Manross, & Cowan, 2020).
Sensor Development for Organophosphorus Pesticides : The development of electrochemical sensors based on AChE immobilized on nanomaterials for the detection of organophosphorus (OP) pesticides highlights a significant application area. These sensors utilize the inhibitory effect of OP pesticides on AChE, demonstrating the potential for environmental monitoring and public health safeguarding (Periasamy, Umasankar, & Chen, 2009).
Cognitive Dysfunction and Stroke
- Citicoline in Cognitive Dysfunction : Citicoline shows promise in improving cognitive deficits and memory inefficiencies in elderly patients and those with early-stage Alzheimer's. Its role in synthesizing acetylcholine and neuronal membrane phospholipids presents a case for its therapeutic potential in neurodegenerative diseases (Conant & Schauss, 2004).
Analytical Techniques in Neurotransmitter Determination
- Advances in Neurotransmitter Analysis : Analytical techniques for determining neurotransmitters have seen significant advancements, with applications ranging from in vivo monitoring to tissue analysis. The development of sensitive and selective methods for neurotransmitter detection, including acetylcholine, supports research into neurological function and disorders (Perry, Li, & Kennedy, 2009).
Safety and Hazards
Properties
IUPAC Name |
N-(6-amino-4-methylpyridin-3-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-5-3-8(9)10-4-7(5)11-6(2)12/h3-4H,1-2H3,(H2,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNPGQSBPGLOCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1NC(=O)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432504 | |
Record name | 5-Acetylamino-2-amino-4-picoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00432504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179555-04-5 | |
Record name | 5-Acetylamino-2-amino-4-picoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00432504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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